molecular formula C16[13C]6H23N3O4·HCl B602454 Erlotinib-13C6 Hydrochloride CAS No. 1210610-07-3

Erlotinib-13C6 Hydrochloride

カタログ番号: B602454
CAS番号: 1210610-07-3
分子量: 435.82
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erlotinib-13C6 Hydrochloride is a labeled form of Erlotinib, a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Erlotinib. The labeling with carbon-13 (^13C) allows for precise tracking and analysis in various biological systems .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Erlotinib-13C6 Hydrochloride involves the incorporation of carbon-13 into the Erlotinib molecule. This is typically achieved through a series of chemical reactions that introduce the labeled carbon atoms at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, followed by purification and characterization to ensure the correct incorporation of the isotope .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as supercritical fluid extraction and crystallization are employed to produce the compound in bulk quantities .

化学反応の分析

Types of Reactions: Erlotinib-13C6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

科学的研究の応用

Pharmacokinetic Studies

Erlotinib-13C6 Hydrochloride is particularly useful in pharmacokinetic studies due to its stable isotope labeling. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of erlotinib in biological systems. For instance:

  • Quantitative Analysis : The incorporation of carbon-13 enables precise quantification of drug levels in plasma and tissues using mass spectrometry techniques. This is essential for understanding how different factors (e.g., food intake, smoking) affect drug bioavailability .
  • Metabolic Pathway Elucidation : Researchers can utilize this labeled compound to map out metabolic pathways and identify major metabolites formed during drug metabolism, aiding in the assessment of safety and efficacy profiles .

Combination Therapy Studies

This compound has been employed in studies examining its effectiveness in combination with other therapeutic agents:

  • With Chemotherapy : Clinical trials have investigated the effects of erlotinib combined with chemotherapy agents like gemcitabine for treating advanced pancreatic cancer. These studies often assess how erlotinib alters the pharmacodynamics of chemotherapeutic drugs, potentially enhancing therapeutic outcomes .
  • Targeted Therapy Combinations : Research has also focused on combining erlotinib with other targeted therapies or immunotherapies to evaluate synergistic effects on tumor growth inhibition . For example, studies have shown that combining erlotinib with other EGFR inhibitors can lead to enhanced apoptotic effects in various cancer cell lines .

Toxicology and Safety Assessments

The safety profile of erlotinib is critical for its clinical application. This compound can be used to study adverse effects and toxicological outcomes through:

  • Dose Escalation Studies : By using labeled compounds, researchers can conduct dose-escalation studies to determine the maximum tolerated dose and identify dose-limiting toxicities associated with erlotinib treatment when used alone or in combination with other drugs .
  • Longitudinal Studies : These studies help monitor long-term effects and potential cumulative toxicity from prolonged exposure to erlotinib, especially in combination therapies.

Case Study 1: Erlotinib in NSCLC Treatment

A phase III trial demonstrated that erlotinib significantly improves overall survival in patients with advanced NSCLC who have failed prior chemotherapy regimens. The study highlighted the importance of identifying patients with specific EGFR mutations to optimize treatment outcomes .

Case Study 2: Combination Therapy with Gemcitabine

In a study involving advanced pancreatic cancer patients, the combination of erlotinib with gemcitabine showed a notable improvement in survival rates compared to gemcitabine alone. The research utilized this compound to assess how this combination alters pharmacokinetics and enhances therapeutic efficacy .

作用機序

Erlotinib-13C6 Hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding site of EGFR, and the pathways affected include the MAPK and PI3K/AKT pathways .

類似化合物との比較

Uniqueness: Erlotinib-13C6 Hydrochloride is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in biological systems. This feature makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with unlabeled compounds .

生物活性

Erlotinib-13C6 Hydrochloride is a stable isotope-labeled form of Erlotinib, a well-known tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor (EGFR). This compound is utilized extensively in research to understand the pharmacokinetics and pharmacodynamics of Erlotinib, particularly in cancer therapies. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, clinical studies, and implications for treatment.

Erlotinib functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its phosphorylation. This inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival, notably the MAPK and PI3K/AKT pathways. The compound's potency is highlighted by its IC50 value of approximately 2 nM against purified EGFR kinase .

Pharmacokinetics and Metabolism

This compound allows for precise tracking in biological systems due to its carbon-13 labeling. This feature enhances studies on its absorption, distribution, metabolism, and excretion (ADME) profiles. Erlotinib is approximately 60% absorbed following oral administration, with bioavailability increasing significantly when taken with food. Peak plasma concentrations occur around four hours post-dose . The compound is highly protein-bound (93%) and primarily metabolized by cytochrome P450 enzymes .

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Erlotinib has been pivotal in treating advanced NSCLC, particularly in patients with specific EGFR mutations. A notable case study involved a patient who developed resistance to osimertinib, another EGFR inhibitor. Upon rechallenge with erlotinib, the patient achieved a partial response lasting 26 months, demonstrating erlotinib's potential effectiveness even after previous treatments .

Combination Therapies

Research has also explored combining erlotinib with other agents to enhance therapeutic outcomes. For instance, a phase III trial (TRIBUTE) evaluated erlotinib combined with carboplatin and paclitaxel in untreated advanced NSCLC patients. Although overall survival did not significantly differ from placebo, never-smokers exhibited improved survival rates when treated with erlotinib .

Table: Summary of Key Pharmacokinetic Parameters

ParameterValue
Absorption~60%
Peak Plasma Concentration4 hours post-dose
Protein Binding93%
Volume of Distribution232 L
MetabolismCYP450 enzymes

Table: Clinical Study Outcomes

StudyTreatment GroupMedian Survival (Months)Comments
TRIBUTEErlotinib + Chemo10.6No significant advantage over placebo
Osimertinib Resistance StudyErlotinib Rechallenge26Effective after osimertinib resistance

特性

IUPAC Name

N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i5+1,6+1,7+1,12+1,16+1,17+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBEUCJPZQMDZ-WQQMTWEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678644
Record name N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210610-07-3
Record name N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erlotinib-13C6 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Erlotinib-13C6 Hydrochloride
Reactant of Route 3
Reactant of Route 3
Erlotinib-13C6 Hydrochloride
Reactant of Route 4
Reactant of Route 4
Erlotinib-13C6 Hydrochloride
Reactant of Route 5
Reactant of Route 5
Erlotinib-13C6 Hydrochloride
Reactant of Route 6
Reactant of Route 6
Erlotinib-13C6 Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。